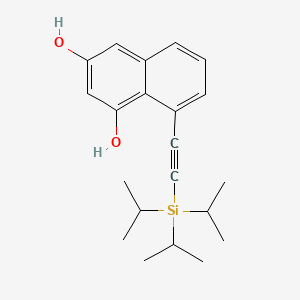
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol
描述
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a triisopropylsilyl ethynyl group and two hydroxyl groups at positions 1 and 3.
属性
分子式 |
C21H28O2Si |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H28O2Si/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(22)13-20(23)21(17)18/h7-9,12-16,22-23H,1-6H3 |
InChI 键 |
VGWGJHUIVKIDCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)O)(C(C)C)C(C)C |
产品来源 |
United States |
准备方法
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is functionalized at specific positions.
Introduction of Triisopropylsilyl Ethynyl Group: This step involves the use of a triisopropylsilyl acetylene reagent under conditions that facilitate the formation of the ethynyl linkage. Common reagents include palladium catalysts and bases such as potassium carbonate.
化学反应分析
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
科学研究应用
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
相似化合物的比较
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol can be compared with other similar compounds:
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another similar compound with a fluorine atom at a different position, affecting its chemical behavior.
1,4,5,8-Tetraethynylnaphthalene Derivatives: These compounds have multiple ethynyl groups, making them useful in different types of coupling reactions and materials applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


